Thermodynamic Stability: 23.3 kJ·mol⁻¹ Higher Gas-Phase Standard Molar Enthalpy of Formation for 1,8-DAN vs. 1,5-DAN
Standard molar enthalpies of formation in the crystalline state and gas phase reveal a significant thermodynamic difference between the two peri-isomers. The gas-phase standard molar enthalpy of formation for 1,8-DAN is 23.3 kJ·mol⁻¹ higher than that of 1,5-DAN, indicating the intrinsic strain energy associated with the peri-amino substitution pattern [1].
| Evidence Dimension | Standard molar enthalpy of formation in crystalline state, ΔfHm°(cr) |
|---|---|
| Target Compound Data | 65.4 ± 2.6 kJ·mol⁻¹ |
| Comparator Or Baseline | 1,5-Diaminonaphthalene: 42.1 ± 2.6 kJ·mol⁻¹ |
| Quantified Difference | 23.3 kJ·mol⁻¹ higher for 1,8-DAN |
| Conditions | Static-bomb combustion calorimetry in oxygen at T = 298.15 K, p° = 0.1 MPa |
Why This Matters
This thermodynamic offset directly impacts the compound's reactivity and stability in high-temperature synthesis, sublimation processes, and energetic material formulations, making 1,8-DAN a distinct procurement item from 1,5-DAN for thermally demanding applications.
- [1] Ribeiro da Silva, M.A.V., et al. Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of the 1,5- and 1,8-diaminonaphthalenes. J. Chem. Thermodyn. 2010, 42(3), 371-379. View Source
